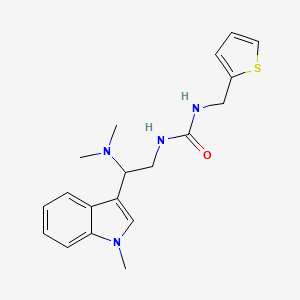

![molecular formula C26H32N4O2 B2561050 N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine CAS No. 866154-99-6](/img/structure/B2561050.png)

N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

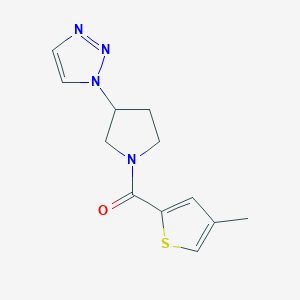

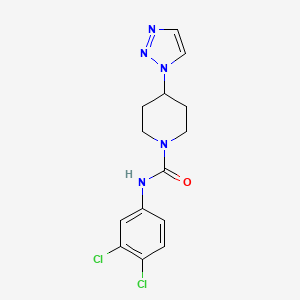

“N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a nitro group (-NO2) and at the 2-position with an amine group (-NH2). The amine is further substituted with two (4-tert-butylphenyl)methyl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the nitro and amine groups, and the attachment of the (4-tert-butylphenyl)methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the nitro group, the amine group, and the bulky (4-tert-butylphenyl)methyl groups. These groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The amine group is a common site for various reactions, including acylation and alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could contribute to the compound’s reactivity, while the bulky (4-tert-butylphenyl)methyl groups could influence its solubility .Applications De Recherche Scientifique

- BBPNA participates in reductive bromination reactions. Unlike most arenes, it reacts with Br₂via a unique mechanism. Specifically, two hydrogens in the ortho positions of the benzene rings are substituted by Br₂, resulting in a two-electron reduction from hydroxylamine to amine .

- N,N-Bis(4-tert-butylphenyl)methyl-5-nitropyrimidin-2-amine has potential applications in energy and electron transfer processes. Researchers have explored its role in these reactions, which are crucial in various chemical and biological systems .

- BBPNA is useful for site-selective spectroscopy studies. Its unique properties allow researchers to investigate specific regions of interest within complex molecular systems, providing valuable insights into molecular dynamics and interactions .

- In p-n hetero-junction solar cells, BBPNA can play a role due to its electronic properties. Researchers have explored its potential as a component in solar cell materials, aiming to enhance efficiency and stability .

- BBPNA has been investigated as a laser dye. Its absorption and emission properties make it suitable for use in laser systems, where precise wavelength control is essential .

- Researchers have employed BBPNA in synthetic chemistry, particularly in reactions involving nitro groups. Its unique structure and reactivity offer opportunities for designing novel compounds and functional materials .

Reductive Bromination

Energy and Electron Transfer Reactions

Site-Selective Spectroscopy Experiments

Photovoltaics and Solar Cells

Laser Dye Applications

Synthetic Chemistry and Nitro Group Chemistry

Mécanisme D'action

Propriétés

IUPAC Name |

N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2/c1-25(2,3)21-11-7-19(8-12-21)17-29(24-27-15-23(16-28-24)30(31)32)18-20-9-13-22(14-10-20)26(4,5)6/h7-16H,17-18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMDWHNHIDKQGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(C)(C)C)C3=NC=C(C=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2560976.png)

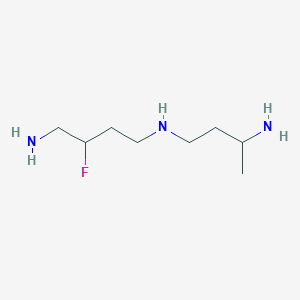

![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)

![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)

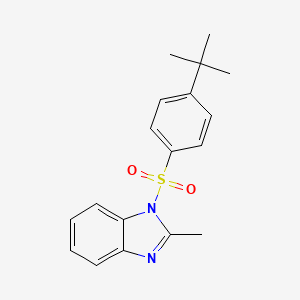

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)

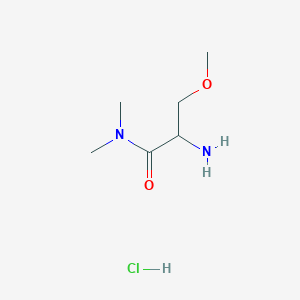

![2-methyl-3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2560987.png)